molecular formula C12H16ClF3N2OS B6502004 1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1351649-48-3

1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B6502004
CAS RN: 1351649-48-3
M. Wt: 328.78 g/mol
InChI Key: UUCUCYZLXZAWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine (MTCTP) is a small molecule that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. MTCTP has been used in a variety of laboratory experiments, and its structure and mechanism of action have been well-studied.

Scientific Research Applications

1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of small molecules in the field of biochemistry. It has also been used as a tool for studying the effects of small molecules on the biochemical and physiological processes of cells. Additionally, it has been used as a model compound for studying the interactions between small molecules and proteins.

Mechanism of Action

1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is believed to act as a modulator of cellular signaling pathways. It has been shown to bind to certain proteins, such as G-protein coupled receptors, and to modulate the activity of these proteins. This modulation of the activity of these proteins can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including G-protein coupled receptors, which can lead to changes in the expression of genes and the production of proteins. Additionally, it has been shown to modulate the activity of enzymes, which can lead to changes in metabolism. It has also been shown to modulate the activity of ion channels, which can lead to changes in the permeability of cells.

Advantages and Limitations for Lab Experiments

1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine has several advantages for use in laboratory experiments. It is a small molecule, which makes it easier to synthesize and handle in the laboratory. Additionally, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for research on 1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in drug development. Additionally, research could be done to explore the potential for using this compound in combination with other small molecules to create more complex and effective treatments. Finally, research could be done to explore the potential for using this compound in other areas, such as agriculture and food production.

Synthesis Methods

1-(4-methylthiophene-2-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine is synthesized using a two-step process. The first step involves the reaction of 4-methylthiophene-2-carbonyl chloride with 2,2,2-trifluoroethyl piperazine in the presence of triethylamine. This reaction yields the desired product, this compound. The second step involves the hydrolysis of the this compound to yield the free acid form, this compound hydrochloride.

properties

IUPAC Name

(4-methylthiophen-2-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2OS.ClH/c1-9-6-10(19-7-9)11(18)17-4-2-16(3-5-17)8-12(13,14)15;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUCYZLXZAWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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